3-Acetyl(2,3-13C2)oxolan-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Acetyl(2,3-13C2)oxolan-2-one involves complex chemical reactions and methodologies. For example, an efficient and environmentally friendly procedure for the one-pot synthesis of similar compounds from salicylaldehyde, acetylacetone, and urea via Biginelli condensation has been described, showcasing the intricacies involved in synthesizing such molecules (Salehi et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-Acetyl(2,3-13C2)oxolan-2-one is characterized using advanced spectroscopic techniques. For instance, a comprehensive study including X-ray, NMR (nuclear magnetic resonance), FTIR (Fourier-transform infrared spectroscopy), and UV–Vis spectroscopy was conducted to determine the structural and spectroscopic properties of a newly synthesized compound, demonstrating the level of detail required in molecular structure analysis (Milanović et al., 2021).
Chemical Reactions and Properties
The reactivity of such compounds under various conditions is of significant interest. Research into the C-N bond formation from acetylenic amines and CO2 to synthesize 5-methylene-1,3-oxazolidin-2-ones highlights the chemical reactions and potential properties of related molecules, emphasizing the innovative approaches to bond formation and the importance of understanding these reactions (Feroci et al., 2005).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. The first crystal structure determination of acetic anhydride at 100 K, for example, provides insights into the dense packing and weak hydrogen bonding of molecules, which are essential for predicting the physical properties of similar compounds (Seidel et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the applications and behavior of 3-Acetyl(2,3-13C2)oxolan-2-one derivatives. Studies on the electrochemical synthesis of related compounds from acetylenic amines and carbon dioxide, for instance, shed light on their reactivity and potential for creating valuable chemical intermediates (Feroci et al., 2005).
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis
One significant application area for compounds like 3-Acetyl(2,3-13C2)oxolan-2-one is in the field of NMR spectroscopy, particularly in analyzing polymers like chitin and chitosan. These biopolymers' degree of N-acetylation (DA) is a critical parameter, affecting their physical and chemical properties. NMR techniques, including 1H NMR, 13C NMR, and 15N NMR, are pivotal for accurately determining the DA, offering insights into the polymer's composition and functionalities. This has implications for the development of materials with tailored properties for various applications, from biomedicine to environmental engineering (Kasaai, 2010).
Biotechnological Production of Acetoin
Acetoin, a compound closely related to the biochemical pathways involving acetylated compounds, is extensively studied for its applications in food, cosmetics, and as a bio-based chemical. Research on acetoin's fermentative production by bacteria highlights the significance of optimizing microbial strains and fermentation conditions to enhance yield and productivity. This is crucial for developing sustainable, bio-based production processes for chemicals traditionally derived from petroleum (Xiao & Lu, 2014).
Antioxidant Properties in Clinical Applications
Compounds with acetyl groups, such as N-acetylcysteine (NAC), demonstrate potent antioxidant and therapeutic properties in various clinical settings. NAC, for example, has been explored for its roles in psychiatry, indicating that acetylated compounds can modulate neurotropic, glutamatergic, and inflammatory pathways, offering promising results for treating disorders where traditional therapies have been limited (Dean, Giorlando, & Berk, 2011).
Enhancing Wood Properties through Chemical Modification
The acetylation of wood, a process related to the chemical modification capabilities of acetyl compounds, has been studied for improving wood's dimensional stability and resistance to microbial degradation. This research area explores how acetylating agents can penetrate the wood cell wall, altering its chemistry and enhancing its performance in various applications, from construction to furniture. Such modifications aim to produce materials with improved durability, resistance to environmental stressors, and overall lifespan (Papadopoulos, Bikiaris, Mitropoulos, & Kyzas, 2019).
properties
IUPAC Name |
3-acetyl(2,3-13C2)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-WMPIHMMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12344867 |
Synthesis routes and methods I
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Synthesis routes and methods II
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